molecular formula C20H23ClN2O5S B2758692 5-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide CAS No. 922024-13-3

5-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide

Cat. No. B2758692
CAS RN: 922024-13-3
M. Wt: 438.92
InChI Key: KAHJVPSAIWYZBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains several functional groups and structural features. It includes a benzo[b][1,4]oxazepin ring, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements), and a benzenesulfonamide group, which is a common feature in many pharmaceutical drugs .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing different parts of the molecule. Without specific literature or patents describing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups. The benzo[b][1,4]oxazepin ring system is a seven-membered ring with an oxygen and a nitrogen atom. The benzenesulfonamide group consists of a benzene ring attached to a sulfonamide group (-SO2NH2) .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the benzenesulfonamide group might be involved in hydrogen bonding interactions, while the benzo[b][1,4]oxazepin ring could potentially undergo reactions at the nitrogen or oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar groups (such as the sulfonamide) could increase its solubility in water .

Scientific Research Applications

Enzyme Inhibition and Drug Discovery

Compounds structurally related to 5-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide have been explored for their potential in enzyme inhibition and drug discovery. For instance, derivatives of [1,4]oxazepine-based sulfonamides exhibit strong inhibition of carbonic anhydrases, enzymes relevant in therapeutics for conditions like glaucoma, epilepsy, and cancer. The design of these molecules leverages the primary sulfonamide group for enzyme binding and inhibition, showcasing their potential in medicinal chemistry (A. Sapegin et al., 2018).

Antimicrobial Activity

Sulfonamides incorporating structural motifs similar to the mentioned compound have demonstrated significant antimicrobial activity. These activities span across various microorganisms, including bacteria and fungi, underscoring the utility of such compounds in developing new antimicrobial agents. The effectiveness against a range of pathogens suggests a broad spectrum of potential applications in combating infectious diseases (M. Krátký et al., 2012).

Photodynamic Therapy and Material Science

Derivatives with benzenesulfonamide groups have been studied for their photophysical and photochemical properties, making them promising candidates for applications in photodynamic therapy for cancer treatment and in material science for the development of novel photofunctional materials. The ability of these compounds to generate singlet oxygen or to form stable complexes with metals highlights their versatility and potential in both medical and technological fields (M. Pişkin et al., 2020).

Organic Synthesis and Chemical Characterization

The synthesis and characterization of compounds related to 5-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide contribute to the field of organic chemistry by providing insights into novel synthetic pathways and the properties of emerging heterocyclic compounds. These studies not only expand the chemical space but also pave the way for the discovery of new materials with potential applications in various industries (Dongyan Yang et al., 2017).

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in preclinical studies, it could be further developed and eventually tested in clinical trials .

properties

IUPAC Name

5-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O5S/c1-5-23-15-11-14(7-9-16(15)28-12-20(2,3)19(23)24)22-29(25,26)18-10-13(21)6-8-17(18)27-4/h6-11,22H,5,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAHJVPSAIWYZBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)OC)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.